4-((1H-1,2,4-Triazol-1-yl)methyl)benzenesulfonamide
Overview
Description
4-((1H-1,2,4-Triazol-1-yl)methyl)benzenesulfonamide is a chemical compound that features a triazole ring attached to a benzenesulfonamide group
Mechanism of Action
Target of Action
The primary targets of 4-((1H-1,2,4-Triazol-1-yl)methyl)benzenesulfonamide are cancer cells, specifically MCF-7 and HCT-116 cancer cell lines . These cell lines are often used in research as models for breast cancer and colon cancer, respectively .
Mode of Action
The compound interacts with its targets by inhibiting their proliferation . It achieves this by inducing apoptosis, a process of programmed cell death . This leads to a reduction in the number of cancer cells, thereby inhibiting the growth of the cancer .
Biochemical Pathways
The induction of apoptosis suggests that it may involve pathways related to cell survival and death
Pharmacokinetics
The compound has been shown to exhibit potent inhibitory activities against cancer cells, suggesting that it has sufficient bioavailability to exert its effects
Result of Action
The result of the action of this compound is the inhibition of cancer cell proliferation and the induction of apoptosis . This leads to a decrease in the number of cancer cells and potentially to the reduction of tumor size .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH level can affect the protonation state of the sulfonamide group, which could potentially influence its interaction with its targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((1H-1,2,4-Triazol-1-yl)methyl)benzenesulfonamide typically involves the reaction of 4-chloromethylbenzenesulfonamide with 1H-1,2,4-triazole under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) with a base like sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-((1H-1,2,4-Triazol-1-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), dimethylformamide (DMF)
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
4-((1H-1,2,4-Triazol-1-yl)methyl)benzenesulfonamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 4-((1H-1,2,4-Triazol-1-yl)methyl)benzoic acid
- 4-((1H-1,2,4-Triazol-1-yl)methyl)benzaldehyde
- 4-((1H-1,2,4-Triazol-1-yl)methyl)benzonitrile
Comparison: Compared to these similar compounds, 4-((1H-1,2,4-Triazol-1-yl)methyl)benzenesulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. The sulfonamide group enhances the compound’s solubility and stability, making it more suitable for certain applications in medicinal chemistry and industrial processes .
Properties
IUPAC Name |
4-(1,2,4-triazol-1-ylmethyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2S/c10-16(14,15)9-3-1-8(2-4-9)5-13-7-11-6-12-13/h1-4,6-7H,5H2,(H2,10,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWZBTYAIDBGHFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC=N2)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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